molecular formula C8H8F3N3O2 B6750478 N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide

N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide

Cat. No.: B6750478
M. Wt: 235.16 g/mol
InChI Key: GYOHEDABBFRIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of the trifluoromethyl group in the compound enhances its chemical and biological properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide typically involves the reaction of 4-(trifluoromethyl)pyrimidine-2-ol with N-methylglycine in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetic acid, while substitution reactions can produce various N-substituted derivatives.

Scientific Research Applications

N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide stands out due to its unique combination of the trifluoromethyl group and the pyrimidine scaffold. This combination imparts distinct chemical and biological properties, such as increased lipophilicity, enhanced cell permeability, and resistance to enzymatic degradation. These properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c1-12-6(15)4-16-7-13-3-2-5(14-7)8(9,10)11/h2-3H,4H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOHEDABBFRIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=NC=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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